molecular formula C21H25NO5 B558039 (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate CAS No. 19391-35-6

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

Cat. No.: B558039
CAS No.: 19391-35-6
M. Wt: 371.4 g/mol
InChI Key: HZDNRJRGRZEVCM-SFHVURJKSA-N
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Description

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
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Biological Activity

Overview

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, also known by its CAS number 105183-60-6, is a compound that incorporates a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry, due to its stability and the ease of removal of the Boc group under mild conditions. The presence of the hydroxyl group on the phenyl ring enhances its biological activity, making it a subject of interest in medicinal chemistry and biochemistry.

Chemical Structure

The molecular formula for this compound is C21H25NO5, with a molecular weight of 373.44 g/mol. The structure features a benzyl group, a hydroxyl functional group, and a Boc-protected amine which plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through the hydroxyl group and the amine functionality. The Boc group serves to protect the amine during synthesis but can be removed to allow for further functionalization or interaction with biological molecules.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through epigenetic modifications. For instance, related compounds have shown IC50 values ranging from 14 nM to 67 nM against various HDAC isoforms, indicating significant potential as anti-cancer agents .

Case Studies

  • HDAC Inhibition : A study on azumamides, which are structurally related to this compound, demonstrated their selective inhibition against class I HDACs. The findings suggest that modifications in the structure can lead to enhanced potency and selectivity against specific HDAC isoforms .
  • Peptide Synthesis : The compound has been employed as an intermediate in synthesizing peptide-based drugs. Its ability to protect amine groups while allowing for selective reactions makes it valuable in developing therapeutics targeting various diseases .

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. These derivatives have been characterized for their biological activities, including:

  • Anticancer Properties : Compounds derived from this structure have exhibited promising anticancer activities through HDAC inhibition.
  • Selectivity Profiles : Variations in side chains and functional groups have been shown to affect selectivity towards different HDAC isoforms, suggesting that careful design can enhance therapeutic efficacy .

Data Table: Biological Activity Summary

Compound NameCAS NumberMolecular WeightIC50 (nM)Target
This compound105183-60-6373.44TBDHDAC Inhibitor
Azumamide CTBDTBD14 - 67HDAC1–3
Azumamide ETBDTBD>200HDAC10

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₂₁NO₅
  • Molecular Weight : 295.3 g/mol
  • CAS Number : 59524-02-6
  • Melting Point : 67–72 °C
  • Appearance : White powder

Synthesis and Reactivity

The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate typically involves the protection of an amino acid derivative using di-tert-butyl dicarbonate (Boc₂O). The compound can undergo various reactions, including:

  • Oxidation : Hydroxyl groups can be oxidized to carbonyls.
  • Reduction : Esters can be reduced to alcohols.
  • Substitution : The Boc group can be removed under acidic conditions.

These reactions allow the compound to serve as an intermediate in synthesizing more complex molecules.

Chemistry

In organic synthesis, this compound is primarily used as an intermediate for peptide synthesis. The Boc protecting group allows chemists to selectively protect amine groups during the synthesis process. This selectivity is crucial for constructing peptides with specific sequences and functionalities.

Biology

The compound is utilized in biological studies to investigate enzyme mechanisms and protein interactions. Its ability to form stable intermediates makes it valuable for studying the dynamics of biochemical pathways and the roles of specific amino acids in protein structure and function.

Medicine

In medicinal chemistry, this compound serves as a building block in the synthesis of pharmaceutical compounds. Its derivatives are often explored for their potential therapeutic effects, particularly in cancer research where they may inhibit angiogenesis or other tumor-related processes .

Industry

The compound finds applications in the production of fine chemicals and specialty materials. Its stability and reactivity make it suitable for large-scale industrial processes where precise control over chemical transformations is required.

Case Studies

  • Peptide Synthesis : A study demonstrated the use of this compound in synthesizing a series of bioactive peptides. The Boc group facilitated selective deprotection steps that were critical for obtaining high yields of desired peptide products .
  • Cancer Research : Research highlighted its role in developing compounds that target cancer angiogenesis. By modifying the structure of this compound, scientists were able to create analogs that showed promising inhibitory effects on tumor growth factors .
  • Enzyme Mechanism Studies : Another study utilized this compound to probe the interactions between enzymes and substrates, revealing insights into catalytic mechanisms that could inform drug design strategies .

Properties

IUPAC Name

benzyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-15-9-11-17(23)12-10-15)19(24)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDNRJRGRZEVCM-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427063
Record name Boc-L-tyrosine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19391-35-6
Record name Boc-L-tyrosine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of BOC-TYR-OBZL in the synthesis of phosphotyrosine peptides?

A1: BOC-TYR-OBZL serves as a protected form of tyrosine, a key amino acid found in proteins. The "BOC" and "OBZL" groups are protecting groups that temporarily mask specific reactive sites on the tyrosine molecule. This is crucial during peptide synthesis as it prevents unwanted side reactions and ensures that the tyrosine is incorporated into the peptide chain at the desired position.

Q2: Can you explain the challenges associated with using BOC-TYR-OBZL in Fmoc-based peptide synthesis and the solution explored in the paper?

A2: The paper highlights a specific challenge encountered when combining BOC-TYR-OBZL with Fmoc-based peptide synthesis, a common technique for building peptides. [] The issue arises during the removal of the Fmoc protecting group, a step typically requiring piperidine treatment. The researchers found that this piperidine treatment led to undesired dephosphorylation of the tyrosine residue.

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